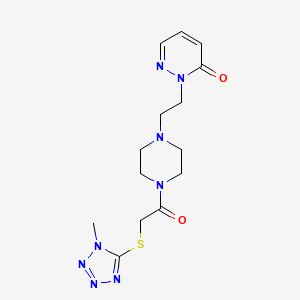
Acide 5-chloro-4-méthyl-1H-indole-2-carboxylique
Vue d'ensemble
Description
5-Chloro-4-methyl-1H-indole-2-carboxylic acid is a compound that belongs to the class of organic compounds known as indolecarboxamides and derivatives . It is used in the synthesis of 4-(3-aminomethylphenyl)piperidine-1-carboxamides as potent, selective, and orally bioavailable inhibitors of βII tryptase . It is also a reagent used to prepare indole amides with possible antihistaminic activities .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their significant role in natural products and drugs . Intramolecular coupling of the carboxylic acids using BOP as the coupling reagent in the presence of DIPEA in DMF provides target compounds .Molecular Structure Analysis
The molecular weight of 5-chloro-4-methyl-1H-indole-2-carboxylic acid is 209.63 . The InChI code is 1S/C10H8ClNO2/c1-5-6-4-9 (10 (13)14)12-8 (6)3-2-7 (5)11/h2-4,12H,1H3, (H,13,14) and the InChI key is FHGPOPGCRIYJLE-UHFFFAOYSA-N .Chemical Reactions Analysis
Indole derivatives are important types of molecules and natural products that play a main role in cell biology . They are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .Physical And Chemical Properties Analysis
The compound is a powder with a melting point of 254-256°C .Applications De Recherche Scientifique
Synthèse des alcaloïdes
Les dérivés de l'indole, y compris l'acide 5-chloro-4-méthyl-1H-indole-2-carboxylique, sont des motifs prédominants présents dans certains alcaloïdes . Ils jouent un rôle important dans la biologie cellulaire et ont suscité un intérêt croissant ces dernières années pour leur potentiel dans le traitement de divers troubles .
Traitement des cellules cancéreuses
Les dérivés de l'indole ont montré un potentiel en tant que composés biologiquement actifs pour le traitement des cellules cancéreuses . Leurs propriétés uniques en font un domaine de recherche prometteur dans le développement de nouveaux traitements contre le cancer .
Applications antimicrobiennes
Les dérivés de l'indole ont démontré des propriétés antimicrobiennes, ce qui en fait une ressource potentielle pour le développement de nouveaux agents antimicrobiens .
Traitement de divers troubles
L'application des dérivés de l'indole a été explorée dans le traitement de divers troubles dans le corps humain . Ceci comprend un large éventail de conditions, soulignant la polyvalence de ces composés .
Synthèse de la dibromophakelline et de ses analogues
L'this compound peut être utilisé comme réactif pour la synthèse totale de la (±)-dibromophakelline et de ses analogues . Ces composés ont des applications potentielles dans divers domaines de la recherche .
Synthèse des analogues de la renieramycine G
Ce composé peut également être utilisé pour la préparation stéréosélective des analogues de la renieramycine G . La renieramycine G est un produit naturel marin doté d'une activité antitumorale, et la synthèse de ses analogues pourrait conduire au développement de nouveaux médicaments anticancéreux .
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific biological activity being exerted.
Result of Action
Given the broad-spectrum biological activities of indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
5-Chloro-4-methyl-1H-indole-2-carboxylic acid interacts with various enzymes, proteins, and other biomolecules. It is used in the synthesis of 4-(3-aminomethylphenyl)piperidine-1-carboxamides, potent, selective, and orally bioavailable inhibitors of βII tryptase . This suggests that it may interact with enzymes such as tryptase in biochemical reactions.
Cellular Effects
They are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders .
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Metabolic Pathways
Indole is a product of the metabolism of tryptophan, an essential amino acid, by intestinal microorganisms .
Propriétés
IUPAC Name |
5-chloro-4-methyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-5-6-4-9(10(13)14)12-8(6)3-2-7(5)11/h2-4,12H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGPOPGCRIYJLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=C(N2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50536-61-3 | |
| Record name | 5-chloro-4-methyl-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{2-[(1-Methoxypropan-2-yl)oxy]-4-methylphenyl}methanamine](/img/structure/B2464408.png)
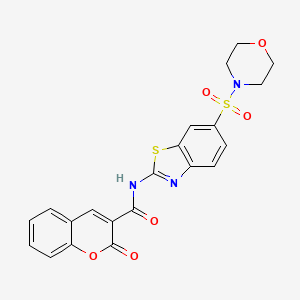
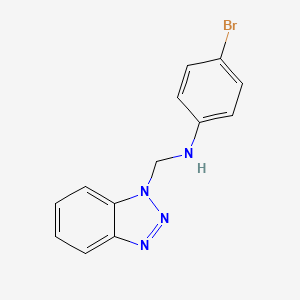
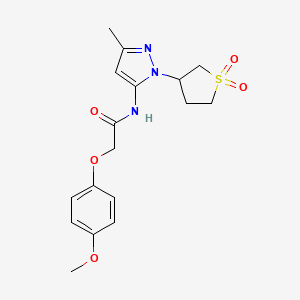

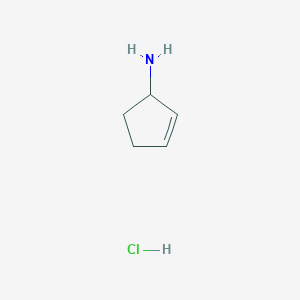
![N-cyclohexyl-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide](/img/structure/B2464417.png)
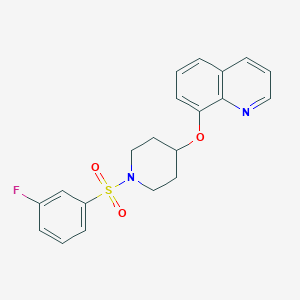
![(3aR,7aS)-5-(1,1-dimethoxyethyl)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxole (racemic)](/img/structure/B2464420.png)
![3,4,5,6-tetrachloro-N-[(4-fluorophenyl)(oxolan-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B2464421.png)
![N-(2,5-dimethoxybenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2464422.png)
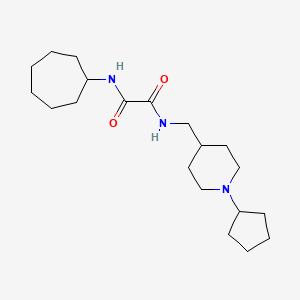
![7-(3,5-Dimethyl-1-pyrazolyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2464427.png)
